2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene
Description
Significance of Fluorinated Olefins as Chemical Building Blocks
Fluorinated olefins are prized as building blocks in synthetic chemistry because the incorporation of fluorine atoms or fluoroalkyl groups into organic molecules can profoundly modify their properties. sigmaaldrich.commerckmillipore.com Introducing fluorine can enhance thermal stability, metabolic resistance, lipophilicity, and binding affinity, which are highly desirable traits in drug discovery and materials science. youtube.comnih.gov It is estimated that fluorinated compounds constitute a significant portion of newly approved pharmaceuticals and leading agrochemicals. sigmaaldrich.commerckmillipore.com
Perfluorinated olefins like hexafluoropropylene and its derivatives serve as precursors for producing fluoropolymers, such as polytetrafluoroethylene (Teflon), which are known for their extreme chemical inertness and thermal stability. sigmaaldrich.com Furthermore, these olefins are versatile intermediates, allowing for the construction of more complex fluorinated molecules through various chemical transformations. numberanalytics.comnumberanalytics.com The unique reactivity of the fluorinated double bond enables a range of addition and substitution reactions, providing access to a diverse array of functionalized organofluorine compounds. acs.org
Overview of Iodine-Containing Fluoroalkenes in Synthetic Transformations
The presence of an iodine atom on a perfluorinated alkene introduces a highly useful reactive site. The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond, allowing for selective chemical manipulation. This makes iodo-fluoroalkenes like 2-Iodo-1,1,3,3,3-pentafluoroprop-1-ene exceptionally valuable as synthetic intermediates. rsc.org
The C-I bond can participate in a wide variety of synthetic transformations that are otherwise difficult to achieve with their non-iodinated counterparts. These reactions include:
Radical Reactions: Perfluoroalkyl iodides are excellent precursors for generating perfluoroalkyl radicals under thermal or photochemical conditions, which can then be used in various addition reactions. rsc.orgconicet.gov.ar
Nucleophilic Substitution: The iodine atom can be displaced by a range of nucleophiles, enabling the introduction of diverse functional groups. organic-chemistry.org
Metal-Catalyzed Cross-Coupling Reactions: The C-I bond is a common handle for transition metal-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Formation of Organometallic Reagents: Iodo-fluoroalkenes can be converted into organolithium or Grignard reagents, which can then react with various electrophiles to build more complex molecular architectures. wikipedia.org
This reactivity allows chemists to use iodine-containing fluoroalkenes as platforms to introduce perfluoroalkenyl or perfluoroalkyl moieties into target molecules, a key strategy in the synthesis of advanced materials and biologically active compounds. rsc.org
Structural Isomerism and Stereochemical Considerations in Perfluoropropene Derivatives
Structural isomerism is common among perfluoropropene derivatives, where compounds share the same molecular formula but have different arrangements of atoms. docbrown.info This can manifest as positional isomerism or stereoisomerism.
Positional Isomerism: For a compound with the formula C₃F₅I, the iodine atom can be located at different positions on the propene chain, leading to distinct positional isomers. For example, while the title compound is this compound, other isomers such as 1-Iodo-1,2,3,3,3-pentafluoroprop-1-ene could theoretically exist, each with different chemical properties. The parent molecule, pentafluoropropene (C₃HF₅), itself has several positional isomers, including 1,1,3,3,3-pentafluoropropene (B1294464) and 1,2,3,3,3-pentafluoropropene (B8798068), which differ in the placement of the hydrogen atom and the double bond. wikipedia.orgnih.gov
Stereochemical Considerations (E/Z Isomerism): Alkenes with two different substituents on each carbon of the double bond can exist as geometric isomers (E/Z or cis/trans). For example, the related compound 1,2,3,3,3-pentafluoropropene (HFC=C(F)CF₃) exists as a mixture of E and Z isomers. wikipedia.org However, in the case of This compound (CF₂=C(I)CF₃), the C1 carbon of the double bond is attached to two identical fluorine atoms. Because there are not two different groups on C1, E/Z isomerism is not possible for this specific molecule. The stereochemistry is fixed by the constitution of the molecule.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 431-66-3 |
| Molecular Formula | C₃F₅I |
| Molecular Weight | 257.93 g/mol |
| IUPAC Name | This compound |
| SMILES | C(=C(F)F)(C(F)(F)F)I |
| InChI Key | XLJCQUUBIFJNCQ-UHFFFAOYSA-N |
Data sourced from references scbt.com.
Table 2: Comparison of Selected Pentafluoropropene Isomers
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Isomer Type | CAS Number |
|---|---|---|---|---|
| 1,1,3,3,3-Pentafluoropropene | C₃HF₅ | 132.03 | Positional | 690-27-7 |
| (E)-1,2,3,3,3-Pentafluoropropene | C₃HF₅ | 132.03 | Stereoisomer (E) | 5595-10-8 |
| (Z)-1,2,3,3,3-Pentafluoropropene | C₃HF₅ | 132.03 | Stereoisomer (Z) | 5528-43-8 |
Data sourced from references wikipedia.orgnih.govsmolecule.comchemspider.com.
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,1,3,3,3-Pentafluoropropene |
| 1,2,3,3,3-Pentafluoropropene |
| Hexafluoropropylene |
| Polytetrafluoroethylene |
Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3,3-pentafluoro-2-iodoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F5I/c4-2(5)1(9)3(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJCQUUBIFJNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473223 | |
| Record name | 2-Iodoperfluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-66-3 | |
| Record name | 1,1,3,3,3-Pentafluoro-2-iodo-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodoperfluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Insights into 2 Iodo 1,1,3,3,3 Pentafluoroprop 1 Ene
Nucleophilic Addition Reactions to Fluorinated Double Bonds
The presence of five fluorine atoms in 2-iodo-1,1,3,3,3-pentafluoroprop-1-ene significantly influences the reactivity of the carbon-carbon double bond, making it highly susceptible to nucleophilic attack. This is a general characteristic of fluorinated alkenes, where the strong electron-withdrawing nature of fluorine atoms polarizes the double bond, rendering the carbon atoms electrophilic. researchgate.net
Regioselectivity and Stereoselectivity in Addition Processes
The regioselectivity of nucleophilic addition to this compound is dictated by the electronic effects of the substituents on the double bond. The trifluoromethyl group (CF₃) is a powerful electron-withdrawing group, and the vinylic fluorine atoms also contribute to the electrophilicity of the double bond. Nucleophilic attack is expected to occur at the carbon atom that can best accommodate the resulting negative charge. In the case of this compound, the carbon atom bonded to the iodine (C-2) is the primary site for nucleophilic attack. This is because the iodine atom is a good leaving group, and its departure can be facilitated by the incoming nucleophile in a substitution-addition mechanism. Alternatively, initial attack at the C-1 carbon would lead to a carbanion stabilized by the adjacent trifluoromethyl group.
The stereochemistry of nucleophilic additions to alkenes can be either syn or anti, depending on the reaction mechanism. numberanalytics.commasterorganicchemistry.com For a concerted addition, a syn stereochemistry is often observed. In a stepwise mechanism involving a carbanionic intermediate, the stereochemical outcome can be more complex and may depend on the lifetime and rotational barriers of the intermediate. The flat nature of the alkene's pi bond allows for nucleophilic attack from either face, potentially leading to a mixture of stereoisomers unless one face is sterically hindered. masterorganicchemistry.com
Reactions with Carbon- and Heteroatom-Based Nucleophiles
This compound is expected to react with a variety of carbon- and heteroatom-based nucleophiles.
Reactions with Carbon-Based Nucleophiles: Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent carbon nucleophiles that can add to the double bond. The reaction would likely proceed with the nucleophilic carbon atom attacking the C-2 position, displacing the iodine atom. This would result in the formation of a new carbon-carbon bond and a fluorinated alkene product.
Reactions with Heteroatom-Based Nucleophiles: Nucleophiles centered on nitrogen, oxygen, and sulfur are also expected to react readily with this compound. For instance, amines can act as nitrogen nucleophiles, leading to the formation of enamines or saturated fluoro-amino compounds after subsequent reactions. Alkoxides and phenoxides (oxygen nucleophiles) would yield vinyl ethers or saturated fluoro-ethers. Thiolates (sulfur nucleophiles) would similarly produce vinyl sulfides or their saturated counterparts. The high reactivity of fluorinated alkenes towards nucleophiles often leads to unique chemical transformations. researchgate.net
| Nucleophile Type | Example Nucleophile | Expected Product Type |
| Carbon-based | Grignard Reagents (RMgX) | Substituted fluorinated alkene |
| Heteroatom-based (Nitrogen) | Primary Amines (RNH₂) | Enamine or fluoro-amino compound |
| Heteroatom-based (Oxygen) | Alkoxides (RO⁻) | Vinyl ether or fluoro-ether |
| Heteroatom-based (Sulfur) | Thiolates (RS⁻) | Vinyl sulfide (B99878) or fluoro-sulfide |
Electrophilic Transformations of Iodoalkenes
While the electron-deficient nature of the double bond in this compound makes it less reactive towards electrophiles compared to non-fluorinated alkenes, electrophilic transformations are still possible, particularly those involving the iodine atom.
Halogenation and Hydrohalogenation Pathways
The addition of halogens (e.g., Br₂, Cl₂) across the double bond of this compound would lead to a polyhalogenated propane (B168953) derivative. The regioselectivity of this addition would be influenced by the existing substituents.
Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), to fluorinated alkenes can proceed via different mechanisms. For instance, the radical addition of hydrogen bromide to 1,1,3,3,3-pentafluoropropene (B1294464) has been reported. rsc.org A similar radical-chain mechanism could be initiated with this compound, where the regioselectivity would be anti-Markovnikov. wikipedia.orgquora.com In an electrophilic addition mechanism, protonation of the double bond would lead to a carbocation intermediate, with the stability of this intermediate dictating the regiochemical outcome according to Markovnikov's rule. pressbooks.pubmasterorganicchemistry.com
Formation and Reactivity of Iodonium (B1229267) Species
The iodine atom in this compound can be oxidized to a hypervalent state, leading to the formation of iodonium salts. These species are highly reactive electrophiles and can participate in a variety of synthetic transformations. umn.educore.ac.uk The synthesis of vinyl iodonium salts from iodoalkenes is a known process. umn.edu These salts can then react with nucleophiles, where the vinyl group is transferred to the nucleophile. The reactivity of these iodonium salts provides a pathway to functionalize the double bond in ways that are not possible through direct nucleophilic or electrophilic addition. The formation of trifluoromethyl iodonium salts from λ³-iodane precursors has also been demonstrated, highlighting the potential for generating highly reactive trifluoromethylating agents. nih.gov
Radical Reactions and Their Synthetic Utility
The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate a vinyl radical. This reactivity makes the compound a useful precursor in radical-mediated reactions.
Radical addition reactions are a key feature of the chemistry of this compound. For example, the photochemical reaction of trifluoroiodomethane with 1,1,3,3,3-pentafluoropropene results in 1:1 adducts. rsc.org Similarly, this compound can undergo radical addition to other unsaturated systems.
Atom Transfer Radical Cyclization (ATRC) is a powerful synthetic method that could be applied to derivatives of this compound. nih.gov In such reactions, an intramolecular radical cyclization is initiated by the cleavage of the C-I bond, leading to the formation of cyclic and heterocyclic structures. The iodine atom is transferred to another part of the molecule or to a radical chain carrier. The synthetic utility of such reactions is vast, allowing for the construction of complex molecular architectures. researchgate.netrsc.org Radical translocation reactions, where a radical center migrates within a molecule, are another potential pathway for the functionalization of derivatives of this iodoalkene. mdpi.com Hypervalent iodine(III) reagents are also known to participate in radical chemistry, acting as precursors for various radicals. nih.gov
| Reaction Type | Initiator/Conditions | Product Type |
| Radical Addition | Photochemical/Thermal | Adducts with other unsaturated compounds |
| Atom Transfer Radical Cyclization | Radical Initiator/Light | Cyclic and heterocyclic compounds |
| Radical Translocation | Photolysis/Heat | Rearranged and functionalized products |
Photochemically Induced Radical Additions
The carbon-iodine bond in fluorinated iodoalkenes is susceptible to homolytic cleavage under photochemical conditions, generating highly reactive perfluoroalkenyl radicals. This reactivity is harnessed in radical addition reactions to unsaturated systems. For instance, the photochemical reaction of trifluoroiodomethane with the structurally similar 1,1,3,3,3-pentafluoropropene leads to the formation of 1:1 adducts. rsc.org This process involves the initial generation of a trifluoromethyl radical (•CF₃) upon UV irradiation, which then attacks the double bond of the propene. The direction of radical attack is a key factor, leading to two possible isomeric adducts. rsc.org
The photochemical addition of radicals to unsaturated fluorinated compounds can be initiated by various methods, including light-induced homolysis of the C-I bond, thermal decomposition of azo compounds, or metal-mediated electron transfer. conicet.gov.ar These reactions are often efficient, even in aqueous media, demonstrating the versatility of this approach for forming new carbon-carbon bonds. conicet.gov.ar The reaction of perfluoroalkyl iodides with alkenes like vinyl acetate (B1210297) can proceed with high conversion to yield the corresponding adducts rather than polymerization products. researchgate.net
Perfluoroalkylation Reactions via Radical Intermediates
This compound is an effective precursor for generating the 1,1,3,3,3-pentafluoroprop-1-en-2-yl radical, a key intermediate in perfluoroalkylation reactions. These reactions introduce the valuable pentafluoropropenyl moiety into organic molecules. The generation of perfluoroalkyl radicals from their corresponding iodides can be achieved photochemically or through the use of initiators like AIBN or dithionite. researchgate.net These radicals readily add to a variety of substrates, including alkenes, alkynes, and arenes. researchgate.netnih.gov
For example, perfluoroalkyl radicals generated from perfluoroalkyl iodides react with isonitriles or electron-rich π systems to achieve perfluoroalkylation addition. nih.gov Metal-mediated processes, often involving copper, can also facilitate these transformations, expanding the scope of perfluoroalkylation to include substrates like arylboronic acids. conicet.gov.ar The mechanism often involves a single electron transfer (SET) from the metal to the perfluoroalkyl iodide, generating the perfluoroalkyl radical and an iodide anion. conicet.gov.ar
Table 1: Examples of Perfluoroalkylation Reactions
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Perfluoroalkyl Iodide (RfI) | Alkene | (Me₃Si)₃SiH/O₂, H₂O | Rf-alkane | 65-88% | conicet.gov.ar |
| Perfluoroalkyl Iodide (RfI) | Styrene | (Me₃Si)₃SiH/O₂, H₂O | Rf-alkylated styrene | 46-85% | conicet.gov.ar |
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira)
Palladium catalysts are highly effective for coupling fluorinated vinyl iodides with a wide range of organometallic reagents. mdpi.comdntb.gov.ua In Suzuki-Miyaura reactions, this compound can be coupled with aryl or vinyl boronic acids or their esters to synthesize complex fluorinated styrenes and dienes. These reactions typically employ a palladium(0) catalyst and a base. researchgate.netnih.gov
The Sonogashira coupling, which joins a vinyl halide with a terminal alkyne, is another powerful tool. This reaction, catalyzed by palladium and often a copper co-catalyst, allows for the synthesis of fluorinated enynes. nii.ac.jpresearchgate.net One-pot tandem Sonogashira/Suzuki-Miyaura coupling reactions have been developed, allowing for the sequential and regioselective formation of multiple C-C bonds from polyhalogenated substrates with a single palladium catalyst loading. nii.ac.jpnih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Iodide, Arylboronic Acid | Pd(OAc)₂, PPh₃, Base | Biaryl | nih.gov |
| Sonogashira | Aryl Iodide, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | Arylalkyne | nii.ac.jpresearchgate.net |
Nickel- and Copper-Mediated Coupling Strategies
While palladium is widely used, nickel and copper catalysts offer alternative and sometimes complementary reactivity for coupling reactions involving fluorinated substrates. Nickel catalysts are particularly effective for coupling with alkyl Grignard reagents, a transformation that can be challenging with palladium due to side reactions like β-hydride elimination. organic-chemistry.org The use of specific ligands, such as bidentate phosphines, is often crucial for achieving high yields and selectivity in nickel-catalyzed cross-couplings of organosulfur compounds. organic-chemistry.org An efficient nickel-catalyzed, manganese-mediated method has been reported for coupling with alkyl sulfonates, where an iodide co-catalyst facilitates the in-situ conversion of the sulfonate to a more reactive iodide. mdpi.com
Copper-mediated reactions, often referred to as Ullmann-type couplings, are also valuable. Copper can mediate the perfluoroalkylation of arylboronic acids and esters. conicet.gov.ar Dual catalytic systems, for instance combining an iridium photosensitizer with a nickel catalyst, can enable C-S cross-coupling reactions under light-driven conditions. mdpi.comresearchgate.net In such systems, the excited photosensitizer reduces the Ni(II) center to a more reactive Ni(I) or Ni(0) species, which then participates in the catalytic cycle. mdpi.comresearchgate.netnih.gov
Regio- and Stereocontrol in Coupling Transformations
Controlling the regioselectivity and stereoselectivity of cross-coupling reactions is paramount for synthesizing structurally defined molecules. In reactions with polyhalogenated substrates, the relative reactivity of the C-I, C-Br, and C-Cl bonds can be exploited to achieve regioselective coupling. For example, in Sonogashira couplings of 1,2,3-triiodobenzene (B3054506) derivatives, the less sterically hindered iodine at the 2-position reacts preferentially. nih.gov
Stereocontrol is critical when the reaction creates a new stereocenter or involves a chiral substrate. In Pd-catalyzed cross-coupling reactions, the use of enantioenriched organometallic nucleophiles can lead to stereospecific product formation, where the configuration of the starting material is transferred to the product. nih.gov For reactions involving alkenes, such as the nickel-catalyzed defluorinative cross-coupling of gem-difluoroalkenes, the choice of a chiral ligand is essential for inducing high enantioselectivity. nih.gov The stereochemical outcome (retention or inversion) of these reactions depends on the precise mechanism of transmetalation and reductive elimination. nih.gov Furthermore, stereoselective synthesis of Z-isomers of 2-iodo-1-perfluoroalkyl-2-alkenes has been achieved through radical additions to allenes, with subsequent kinetic resolution via Sonogashira coupling to yield enantioenriched products. researchgate.net
Rearrangement Chemistry of Fluorinated Iodoalkenes
Fluorinated iodoalkenes and their derivatives can participate in various rearrangement reactions, often leading to structurally complex products. Sigmatropic rearrangements, such as the Johnson-Claisen and Ireland-Claisen rearrangements, are powerful methods for carbon-carbon bond formation. rsc.org For example, allylic alcohols containing a fluorinated substituent can be converted into γ,δ-unsaturated esters or acids. The success of these rearrangements can be sensitive to the position of the fluorine atoms. For instance, efforts to use 1-(SF₅CF₂)-substituted systems in Claisen rearrangements were unsuccessful due to substituent instability, whereas separating the fluorinated group from the reaction center by a methylene (B1212753) unit allowed the Johnson-Claisen rearrangement to proceed in good yields. rsc.org The electronic and steric properties of the fluorinated group play a crucial role in influencing the feasibility and outcome of these transformations.
Advanced Spectroscopic and Computational Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. For a molecule like 2-iodo-1,1,3,3,3-pentafluoroprop-1-ene, a multi-pronged NMR approach would be essential.
Fluorine-19 NMR Chemical Shift Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive to the electronic environment of fluorine atoms, making it a primary technique for identifying and differentiating the fluorine nuclei within a molecule. In this compound, there are distinct fluorine environments: the vinylic fluorines and the trifluoromethyl (-CF₃) group. The chemical shifts (δ) and coupling constants (J) for these nuclei would provide critical structural information.
Multi-Nuclear NMR for Comprehensive Structural Elucidation
A complete structural characterization would necessitate the use of other NMR active nuclei, primarily Carbon-13 (¹³C).
¹³C NMR Spectroscopy: This technique would identify the three distinct carbon environments in this compound: the carbon of the -CF₃ group, and the two carbons of the C=C double bond. The carbon attached to the iodine atom and the carbon bonded to the vinylic fluorines would exhibit characteristic chemical shifts influenced by the electronegativity of the attached halogens. However, specific ¹³C NMR spectral data for this compound are not documented in the available literature.
Two-Dimensional (2D) NMR Techniques: Methods such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between different atoms. For instance, HMBC could confirm the correlation between the fluorine and carbon atoms across multiple bonds. Regrettably, no such 2D NMR studies have been published for this compound.
Quantum Chemical Calculations and Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to understand the properties and reactivity of molecules. For this compound, DFT calculations would be invaluable.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, thereby elucidating reaction mechanisms. For this compound, this could be applied to understand its reactivity in various chemical transformations, such as nucleophilic substitution or addition reactions. At present, there are no published studies that specifically detail the reaction mechanisms of this compound using DFT.
Prediction of Spectroscopic Parameters
A significant application of DFT is the prediction of spectroscopic data, including NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei, theoretical NMR spectra can be generated. These predicted spectra can be instrumental in the assignment of experimental data. The accuracy of these predictions depends on the chosen functional and basis set. While this would be a valuable exercise for this compound, no such computational predictions have been reported in the literature.
Analysis of Electronic Structure and Reactivity Descriptors
DFT can be used to calculate various electronic properties that serve as reactivity descriptors. These include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity towards electrophiles and nucleophiles.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
A detailed analysis of these descriptors for this compound has not been the subject of any published research to date.
Mass Spectrometry for High-Resolution Molecular Characterization
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and structure of molecules by measuring their mass-to-charge ratio (m/z) with high precision. While specific, publicly accessible high-resolution mass spectral data for this compound is not available, the expected fragmentation patterns can be inferred from the general principles of mass spectrometry and the known behavior of similar halogenated compounds. libretexts.orglibretexts.org
In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. libretexts.orgorgchemboulder.com The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight.
Key fragmentation pathways for this molecule would likely involve the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This would result in the loss of an iodine radical (I•) and the formation of a pentafluoropropenyl cation ([C₃F₅]⁺). The loss of a trifluoromethyl group (•CF₃) is another plausible fragmentation route. The presence of fluorine atoms generally leads to complex fragmentation patterns. nist.gov
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| Ion | Formula | Predicted m/z | Description |
| Molecular Ion | [C₃F₅I]⁺• | 278 | Intact molecule with one electron removed |
| Fragment Ion | [C₃F₅]⁺ | 151 | Loss of an iodine atom |
| Fragment Ion | [CF₃]⁺ | 69 | Cleavage of the C-C single bond |
| Fragment Ion | [C₂F₂I]⁺ | 177 | Loss of a CF₃ group |
This table is predictive and based on general fragmentation principles, not on reported experimental data.
X-ray Crystallography of Derived Structures for Solid-State Conformation
X-ray crystallography is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. diamond.ac.ukwikipedia.org For a compound like this compound, which is likely a liquid or gas at room temperature, X-ray crystallography would be applied to solid derivatives synthesized from it. There are currently no published crystal structures for this compound itself.
The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. uq.edu.au This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. For derivatives of this compound, crystallographic studies would be invaluable for:
Confirming Stereochemistry: In reactions where new chiral centers are formed, X-ray crystallography can unambiguously determine the relative and absolute stereochemistry of the product.
Analyzing Conformation: It would reveal the preferred spatial orientation of the pentafluoropropenyl group and other substituents in the crystal lattice.
Investigating Intermolecular Interactions: The study of crystal packing can identify non-covalent interactions, such as halogen bonding involving the iodine atom or dipole-dipole interactions due to the polarized C-F bonds, which influence the physical properties of the material. mdpi.com
Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.2 Å, c = 9.8 Å, β = 95° | Defines the size and shape of the repeating unit. |
| Bond Length (C-I) | ~2.1 Å | Provides experimental evidence for bond character. |
| Bond Angle (C=C-I) | ~120° | Confirms the geometry around the double bond. |
This table is for illustrative purposes only and does not represent experimental data for a specific derivative of this compound.
Applications of 2 Iodo 1,1,3,3,3 Pentafluoroprop 1 Ene As a Versatile Synthetic Intermediate
Construction of Complex Fluorinated Molecules
The presence of a vinyl iodide group in 2-iodo-1,1,3,3,3-pentafluoroprop-1-ene makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the modular construction of intricate molecular architectures.
Synthesis of Fluorinated Aromatics and Heterocycles
While specific examples detailing the use of this compound in the synthesis of fluorinated aromatics and heterocycles are not extensively documented in dedicated studies, its chemical structure strongly suggests its utility in this area. The vinyl iodide moiety is a well-established reactive handle for cornerstone cross-coupling reactions.
The introduction of the 1,1,3,3,3-pentafluoroprop-1-en-2-yl group onto aromatic and heterocyclic scaffolds can be achieved through established palladium-catalyzed methods such as:
Heck Reaction: Coupling with various alkenes.
Stille Reaction: Reaction with organotin compounds.
Suzuki Reaction: Reaction with organoboron compounds.
Negishi Reaction: Reaction with organozinc compounds.
These reactions would install the pentafluoropropenyl group, a valuable pharmacophore, onto a wide range of organic structures, providing access to novel fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The reactivity of vinyl iodides in such transformations is generally high, often proceeding under mild conditions with good functional group tolerance.
Preparation of Fluorinated Allylic and Propargylic Systems
The synthesis of fluorinated propargylic systems, specifically conjugated fluoro-enynes, is a direct and powerful application of this compound.
Sonogashira Coupling for Fluorinated Enyne Synthesis
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a vinyl halide with a terminal alkyne, provides a direct route to 1,3-enynes. rsc.orgwikipedia.org Vinyl iodides are particularly reactive substrates for this transformation, often enabling the reaction to proceed under mild, room-temperature conditions. rsc.org The reaction of this compound with various terminal alkynes would yield a library of fluorinated enynes, which are important structural motifs in biologically active compounds and precursors for more complex molecular structures. rsc.orgwikipedia.org
The general scheme for this transformation is as follows:
CF₃C(I)=CF₂ + H−C≡C−R --[Pd catalyst, Cu(I) cocatalyst, Base]--> CF₃C(C≡C−R)=CF₂
This reaction is known for its reliability and stereospecificity, typically retaining the configuration of the vinyl halide in the enyne product. rsc.org
Table 1: Representative Sonogashira Coupling Conditions
This table outlines typical conditions used for Sonogashira couplings involving vinyl halides, which are applicable to this compound.
| Component | Example | Role | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Palladium(0) source for catalytic cycle | wikipedia.org |
| Cocatalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne | rsc.orgwikipedia.org |
| Base | Amine (e.g., Triethylamine, Diisopropylamine) | Neutralizes HI byproduct and facilitates catalyst regeneration | wikipedia.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts | wikipedia.org |
While the synthesis of fluorinated allylic systems from this specific precursor is less directly documented, functionalization of the resulting enynes or alternative coupling strategies could provide pathways to such structures.
Role in Polymer Science and Advanced Materials Synthesis
The dual functionality of this compound—a polymerizable double bond and a labile carbon-iodine bond—renders it a significant compound in the field of polymer chemistry.
Monomer in Fluoropolymer and Fluoroelastomer Production
Fluoropolymers are prized for their exceptional thermal stability, chemical resistance, and unique surface properties. This compound can act as a monomer or comonomer in radical polymerization reactions.
Research on the closely related 1,1,3,3,3-pentafluoropropene (B1294464) (PFP) has shown that it can be copolymerized with a variety of other monomers, including vinylidene fluoride (B91410) (VDF), to produce either fluorothermoplastics or fluoroelastomers, depending on the monomer ratios. nih.govbeilstein-journals.org When the amount of PFP is low (e.g., <15 mol%), thermoplastic materials are typically obtained, whereas higher concentrations (10–70%) lead to the formation of elastomers. nih.gov
The introduction of this compound into a polymer chain serves two primary functions:
Modification of Polymer Properties: The bulky, polarizable iodine atom and the CF₃ group can alter the physical properties of the resulting polymer, such as its glass transition temperature, refractive index, and solubility.
Cure Site Monomer: The iodine atom provides a reactive site for subsequent cross-linking or "curing" reactions. This is crucial in the production of fluoroelastomers, where a network structure is needed to impart elastic properties. The C-I bond can be targeted for vulcanization reactions, for example, with aliphatic polyols or peroxides, to create a durable, cross-linked material. nih.gov
Table 2: Copolymerization of Pentafluoropropene (PFP) with Various Monomers
This table, based on studies of the related monomer 1,1,3,3,3-pentafluoropropene (PFP), illustrates the types of polymers that can be formed and is indicative of the potential of its 2-iodo derivative. nih.govbeilstein-journals.org
| Comonomer | Resulting Polymer Type |
| Vinylidene fluoride (VDF) | Terpolymers with improved yields |
| 3,3,3-Trifluoropropene (TFP) | Amorphous fluoroelastomers or fluorothermoplastics |
| Hexafluoropropene (B89477) (HFP) | Low yield copolymers |
| Chlorotrifluoroethylene (CTFE) | Amorphous fluoroelastomers or fluorothermoplastics |
| Vinylene carbonate (VCA) | Amorphous fluoroelastomers or fluorothermoplastics |
Chain Transfer Agent in Controlled Polymerization Processes
The control of molecular weight and polymer architecture is paramount in creating advanced materials with tailored properties. The relatively weak C-I bond in this compound allows it to function as a highly effective chain transfer agent (CTA) in controlled radical polymerization, particularly in Iodine Transfer Polymerization (ITP). rsc.orgnih.gov
ITP is a robust method for synthesizing fluoropolymers with well-defined molecular weights and narrow dispersity. rsc.orgnih.gov In this process, a propagating polymer radical chain can abstract the iodine atom from the CTA. This terminates the growing chain and generates a new radical from the CTA, which then initiates a new polymer chain. This reversible transfer process allows for a controlled, "living-like" polymerization.
The use of iodinated compounds as CTAs is well-established for the polymerization of fluoroolefins. rsc.orgscbt.com The presence of the C-I bond in this compound makes it a prime candidate for this role. By regulating the ratio of monomer to CTA, the final molecular weight of the fluoropolymer can be precisely controlled. nih.gov This is a critical capability for producing a wide range of materials from low-viscosity oils to high-molecular-weight elastomers. scbt.com
Precursor for the Generation of Fluoroallenes and Related Unsaturated Systems
The synthesis of allenes, molecules containing cumulative double bonds (C=C=C), is a significant area of organic chemistry due to their unique geometry and reactivity. Fluorinated allenes, in particular, are challenging synthetic targets. This compound can theoretically serve as a precursor to such systems through elimination reactions.
For instance, dehydroiodination (the removal of a hydrogen and an iodine atom) is a classic method for generating unsaturation. While there is no adjacent hydrogen in this compound itself, related structures can be manipulated to produce allenes. For example, a reaction sequence involving the formation of a 1-iodo-1,3-dienyl intermediate followed by a Wittig-Horner reaction has been used to generate vinyl allenes. organic-chemistry.org
A more direct, though hypothetical, pathway could involve the reaction of this compound with an organometallic reagent to form a transient species that could then undergo elimination to form a highly reactive fluoroallene. A study on the dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes demonstrates that concurrent elimination of different halogens can occur to produce new unsaturated olefins. nih.gov This suggests that under suitable basic or metal-mediated conditions, this compound could be a viable precursor to novel, highly unsaturated fluorinated compounds.
Formation of Organoiodine(III) Reagents and Their Electrophilic Applications
The iodine atom in this compound can be oxidized from the +1 to the +3 oxidation state to form hypervalent organoiodine(III) reagents, such as aryl(pentafluoropropen-2-yl)iodonium salts. These salts are valuable synthetic intermediates that act as potent electrophilic sources of the pentafluoropropenyl group.
The synthesis of these iodonium (B1229267) salts can be accomplished through established one-pot procedures developed for aryl and vinyl iodides. organic-chemistry.orgbeilstein-journals.org A general and efficient method involves the oxidation of this compound using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone in the presence of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH) or p-toluenesulfonic acid (TsOH), and an arene. organic-chemistry.orgbeilstein-journals.org This reaction generates an unsymmetrical aryl(pentafluoropropen-2-yl)iodonium salt, typically with a triflate or tosylate counter-anion.
A plausible synthetic pathway is outlined below:
This compound + Arene + Oxidant (e.g., m-CPBA) + Acid (e.g., TfOH) ⟶ Aryl(pentafluoropropen-2-yl)iodonium Triflate
These resulting (pentafluoropropen-2-yl)iodonium salts are powerful electrophiles. The presence of the highly electron-withdrawing pentafluoropropenyl group and a good leaving group (the aryl-iodine moiety) makes the vinylic carbon susceptible to nucleophilic attack. researchgate.net They can be employed in a variety of transformations to transfer the pentafluoropropenyl group to a range of nucleophiles.
Table 1: Potential Electrophilic Applications of Aryl(pentafluoropropen-2-yl)iodonium Salts
| Nucleophile Type | Substrate Example | Product Type |
|---|---|---|
| O-Nucleophiles | Phenols, Alcohols | Pentafluoropropenyl ethers |
| N-Nucleophiles | Amines, Amides, Azides | N-Pentafluoropropenylated compounds |
| S-Nucleophiles | Thiols, Thiophenols | Pentafluoropropenyl thioethers |
The reactivity of these iodonium salts allows for the formation of carbon-heteroatom and carbon-carbon bonds under relatively mild, often metal-free conditions, making them attractive reagents in organic synthesis. semanticscholar.org
Reagents for the Introduction of Perfluoropropenyl Moieties
This compound serves as a direct precursor for the introduction of the valuable 1,1,3,3,3-pentafluoroprop-1-en-2-yl group into organic molecules, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition to low-valent transition metal complexes, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling
One of the most effective methods for forming C(sp²)-C(sp) bonds is the Sonogashira coupling. wikipedia.orglibretexts.org this compound, as a vinyl iodide, is an excellent substrate for this reaction. It can be coupled with a variety of terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction provides a direct route to conjugated enynes bearing a pentafluoropropenyl group.
General Reaction: CF₂(CF₃)C=CI-R + H−C≡C−R' --(Pd cat., Cu(I) cat., Base)--> CF₂(CF₃)C=C(R)−C≡C−R'
Table 2: Representative Sonogashira Coupling Reactions
| Alkyne Partner | Catalyst System | Product Class |
|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Aryl-substituted pentafluoropropenyl enynes |
| 1-Heptyne | Pd(PPh₃)₄ / CuI / i-Pr₂NH | Alkyl-substituted pentafluoropropenyl enynes |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI / Et₃N | Silyl-protected pentafluoropropenyl enynes |
Other Cross-Coupling Reactions
Beyond the Sonogashira reaction, this compound is a potential substrate for other palladium- or copper-catalyzed cross-coupling reactions.
Stille Coupling: Reaction with organostannanes (R-SnBu₃) in the presence of a palladium catalyst can form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. wikipedia.org
Suzuki Coupling: Coupling with organoboron compounds (e.g., boronic acids or esters) offers another powerful method for C-C bond formation.
Copper-Catalyzed Coupling: Copper-based systems, often less expensive than palladium, can be used to couple the vinyl iodide with various nucleophiles, including heteroatoms. researchgate.netresearchgate.net
These cross-coupling methodologies enable the incorporation of the pentafluoropropenyl moiety into a wide array of complex molecular architectures, highlighting the versatility of this compound as a synthetic building block.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry, which emphasize waste reduction and the use of environmentally benign processes, are increasingly guiding synthetic strategies. dntb.gov.uarsc.orgnih.gov Future research on 2-iodo-1,1,3,3,3-pentafluoroprop-1-ene is expected to prioritize the development of more sustainable and greener synthetic methodologies.
Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. wikipedia.org Future endeavors will likely focus on several key areas to improve the environmental footprint of its synthesis. One promising direction is the exploration of alternative energy sources, such as photocatalysis, to drive the formation of the carbon-iodine bond. Visible-light-mediated reactions, for instance, could offer a milder and more energy-efficient alternative to conventional thermal methods. nih.gov
Another area of focus will be the use of more sustainable reagents. Hypervalent iodine compounds, for example, are gaining traction as "green" reagents in organic synthesis due to their low toxicity and ease of handling. nih.gov Research into catalytic systems that utilize these reagents for the iodination of fluorinated alkenes could lead to more sustainable production methods for this compound. nih.gov The development of processes with higher atom economy, where a greater proportion of the starting materials are incorporated into the final product, will also be a critical aspect of this research.
The table below outlines potential green synthetic strategies and their anticipated benefits for the synthesis of this compound.
| Green Strategy | Potential Application to this compound Synthesis | Anticipated Benefits |
| Photocatalysis | Visible-light-induced iodination of a pentafluoropropene precursor. | Reduced energy consumption, milder reaction conditions. |
| Hypervalent Iodine Reagents | Use of recyclable hypervalent iodine reagents as the iodine source. | Lower toxicity, improved atom economy, potential for catalytic cycles. nih.gov |
| Alternative Solvents | Replacement of traditional organic solvents with greener alternatives like ionic liquids or supercritical fluids. | Reduced volatile organic compound (VOC) emissions, improved safety. rsc.org |
| Atom Economy | Development of catalytic cycles that minimize the formation of stoichiometric byproducts. | Reduced waste generation, lower production costs. researchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling reactions with greater control over selectivity and efficiency. scispace.com For this compound, future research will likely concentrate on discovering and optimizing catalysts that can facilitate its synthesis and subsequent functionalization with high precision.
Transition metal catalysis, which has proven effective for a wide range of transformations involving C-F and C-I bonds, will continue to be a major area of investigation. rsc.org Palladium-catalyzed cross-coupling reactions, for instance, are well-established for forming carbon-carbon and carbon-heteroatom bonds. Future work could explore novel palladium catalysts with tailored ligands to enhance the reactivity and selectivity of coupling reactions involving this compound. Iron catalysis is also emerging as a more sustainable and cost-effective alternative to precious metal catalysis for various organic transformations. nih.gov
Furthermore, the use of molecular iodine as a catalyst in reactions such as alkene difluorination suggests its potential for broader applications in halofunctionalization reactions. syrris.com Research into iodine-based catalytic systems for the synthesis of iodo-fluoroalkenes could provide more direct and efficient routes to compounds like this compound.
The following table summarizes potential novel catalytic systems and their expected impact on the chemistry of this compound.
| Catalytic System | Potential Application | Expected Impact |
| Advanced Palladium Catalysts | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with this compound. | Higher yields, broader substrate scope, and improved functional group tolerance. |
| Iron Catalysis | Synthesis and functionalization of this compound. | Lower cost, reduced environmental impact compared to precious metals. nih.gov |
| Molecular Iodine Catalysis | Direct iodination of pentafluoropropene precursors. | More atom-economical and potentially milder reaction conditions. syrris.com |
| Dual Catalysis | Combination of photoredox and transition metal catalysis for novel transformations. | Access to new reaction pathways and unprecedented molecular architectures. |
Computational Design and Prediction of Novel Reactivity Patterns
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.comrsc.orgvub.be In the context of this compound, computational studies are expected to play a crucial role in elucidating its electronic structure, reaction mechanisms, and predicting novel reactivity patterns.
DFT calculations can provide valuable insights into the bond dissociation energies, charge distributions, and frontier molecular orbitals of this compound. This information is critical for understanding its reactivity towards various reagents and for designing new reactions. For example, computational models can be used to predict the regioselectivity and stereoselectivity of addition reactions to the double bond, or the propensity for the carbon-iodine bond to undergo oxidative addition in catalytic cycles.
Moreover, computational screening of potential catalysts and reaction conditions can accelerate the discovery of new and improved synthetic methods. By simulating reaction pathways and transition states, researchers can identify promising catalyst candidates and optimize reaction parameters before extensive experimental work is undertaken. This approach can significantly reduce the time and resources required for developing new synthetic methodologies.
The table below highlights key areas where computational studies can advance the chemistry of this compound.
| Computational Approach | Research Focus | Potential Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Deeper understanding of reactivity, prediction of regioselectivity and stereoselectivity. mdpi.com |
| Transition State Theory | Calculation of activation energies for various reaction pathways. | Identification of the most favorable reaction conditions and catalysts. rsc.org |
| Molecular Dynamics (MD) Simulations | Study of solvent effects and conformational dynamics. | Optimization of reaction media and understanding of macroscopic properties. |
| Machine Learning and AI | Prediction of reaction outcomes and discovery of new reaction pathways. | Accelerated development of novel synthetic routes and applications. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis into continuous flow and automated platforms is revolutionizing the way molecules are prepared, offering significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgnih.govsoci.org For this compound, the adoption of these technologies holds great promise for both its synthesis and its use as a building block in the creation of more complex molecules.
Flow chemistry, which involves performing reactions in a continuous stream rather than in a traditional batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents that may be involved in the synthesis of fluorinated compounds. beilstein-journals.orgrsc.org The small reaction volumes in flow reactors also facilitate rapid screening of reaction conditions, accelerating the optimization of synthetic protocols.
Automated synthesis platforms, often coupled with flow chemistry, can further streamline the synthetic process by enabling the automated execution of multi-step sequences. nih.govfu-berlin.de These platforms can be programmed to perform a series of reactions, purifications, and analyses, significantly reducing manual intervention and increasing throughput. The application of such automated systems to the synthesis of derivatives of this compound could enable the rapid generation of compound libraries for drug discovery and materials science research. syrris.com
The following table illustrates the potential benefits of integrating this compound into modern synthesis platforms.
| Technology | Application | Advantages |
| Flow Chemistry | Synthesis of this compound and its derivatives. | Enhanced safety, improved reaction control, easier scalability, and rapid optimization. beilstein-journals.orgrsc.org |
| Automated Synthesis | High-throughput synthesis of compound libraries from this compound. | Increased productivity, reduced manual labor, and generation of large datasets for structure-activity relationship studies. nih.govfu-berlin.de |
| Process Analytical Technology (PAT) | Real-time monitoring and control of reactions in flow. | Improved process understanding, enhanced quality control, and immediate feedback for optimization. |
| Robotics and AI | Autonomous discovery and optimization of reaction conditions. | Accelerated development of novel synthetic methods and discovery of unexpected reactivity. nih.gov |
Q & A
Q. What are the primary synthetic routes for 2-iodo-1,1,3,3,3-pentafluoroprop-1-ene, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : Synthesis typically involves halogen exchange or dehydrohalogenation of polyfluorinated precursors. For example, iodination of 1,1,3,3,3-pentafluoropropene using KI under acidic conditions may yield the target compound. Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., acetonitrile) can reduce side reactions like β-elimination. Purification via fractional distillation under inert atmosphere is critical due to the compound’s volatility .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?
- Methodological Answer :
- 19F NMR : Identifies fluorine environments; chemical shifts between -70 to -120 ppm (CF3 groups) and -140 to -180 ppm (CF2 groups) indicate substitution patterns .
- IR Spectroscopy : C-F stretches (1000–1300 cm⁻¹) and C-I stretches (~500 cm⁻¹) confirm functional groups.
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 274 for C3F5I) and fragmentation patterns validate the structure .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use fluoropolymer-lined gloves and fume hoods to prevent dermal exposure and inhalation.
- Store in amber glass under nitrogen at <-20°C to avoid photolytic degradation.
- Emergency measures: For spills, neutralize with calcium carbonate and dispose via halogen-specific waste protocols .
Advanced Research Questions
Q. How do iodine substituents influence the reactivity of fluorinated alkenes in electrophilic substitution reactions?
- Methodological Answer : Iodine’s polarizability stabilizes transition states in nitroiodination (e.g., nitration in HNO3/CH3NO2 media). Kinetic studies show that α-branched alkyl groups (e.g., tert-butyl) enhance nitroiodination rates due to steric hindrance reducing competing nitrodeprotonation. Use stopped-flow kinetics or isotopic labeling (e.g., 18O/15N) to distinguish pathways .
Q. What computational methods can predict regioselectivity in reactions involving this compound?
- Methodological Answer :
- DFT Calculations (B3LYP/6-311++G(d,p)) : Model transition states to compare activation energies for iodination vs. protonation pathways.
- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ(C-I) → σ*(C-F)) influencing regioselectivity.
- Solvent effects (e.g., SMD model) refine predictions for polar aprotic media .
Q. How can contradictory kinetic data from nitroiodination studies be resolved?
- Methodological Answer :
- Competitive Kinetic Modeling : Use global fitting software (e.g., Kintecus) to deconvolute rate constants (k1 for nitroiodination, k2 for nitrodeprotonation).
- Isotopic Tracers : Introduce deuterated analogs to track proton transfer vs. iodine displacement.
- Validate via Arrhenius plots to confirm temperature independence of k1/k2 ratios .
Methodological Frameworks for Research Design
- PICO Framework : Define P opulation (compound variants), I ntervention (reaction conditions), C omparison (substituent effects), O utcome (yield/selectivity) .
- FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (mechanistic novelty), N ovel (understudied fluorinated systems), E thical (safe disposal), R elevant (materials science applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
